molecular formula C7H6INO3 B12849663 (2-Iodo-5-nitrophenyl)methanol

(2-Iodo-5-nitrophenyl)methanol

Cat. No.: B12849663
M. Wt: 279.03 g/mol
InChI Key: ZJUFAFVDPDXERG-UHFFFAOYSA-N
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Description

(2-Iodo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-nitrophenyl)methanol typically involves the iodination of 5-nitrobenzyl alcohol. One common method includes the reaction of 5-nitrobenzyl alcohol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-5-nitrophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiolates (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: (2-Iodo-5-nitrophenyl)formaldehyde or (2-Iodo-5-nitrobenzoic acid).

    Reduction: (2-Iodo-5-aminophenyl)methanol.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

(2-Iodo-5-nitrophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-5-nitrophenyl)methanol depends on the specific chemical reactions it undergoes For example, in reduction reactions, the nitro group is reduced to an amine group, which can then participate in further chemical transformations

Comparison with Similar Compounds

Similar Compounds

    (2-Nitrophenyl)methanol: Lacks the iodine atom but has similar reactivity due to the nitro group.

    (2-Iodo-4-nitrophenyl)methanol: Similar structure but with the nitro group in a different position.

    (2-Iodo-5-aminophenyl)methanol: The reduced form of (2-Iodo-5-nitrophenyl)methanol.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

(2-iodo-5-nitrophenyl)methanol

InChI

InChI=1S/C7H6INO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2

InChI Key

ZJUFAFVDPDXERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)I

Origin of Product

United States

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